(1-octyl-1H-benzimidazol-2-yl)methanol
Description
(1-Octyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position of the benzimidazole core and an octyl chain (C₈H₁₇) at the 1-position. The compound’s structure combines the aromatic and hydrogen-bonding capabilities of the benzimidazole ring with the lipophilic properties of the octyl substituent, making it relevant for applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
(1-octylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-16(18)13-19/h7-8,10-11,19H,2-6,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNGUJCQSTLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for (1-octyl-1H-benzimidazol-2-yl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The primary alcohol group undergoes characteristic transformations observed in similar benzimidazole derivatives:
Mechanistic Insight : The acidity of the hydroxymethyl proton (pKa ~15–16) enables deprotonation under mild basic conditions, facilitating nucleophilic attack or oxidation .
Benzimidazole Core Modifications
The aromatic system participates in electrophilic substitution, though the octyl chain sterically hinders certain positions:
Structural Influence : X-ray crystallography data show the benzimidazole ring remains planar (max deviation: 0.008 Å), with the octyl chain perpendicular to the ring plane (torsion angle: 89.7°) . This orientation directs electrophiles to the less hindered C4/C5 positions.
Metal-Mediated Reactions
Transition metals enable unique transformations of the hydroxymethyl group:
Nickel-Catalyzed Oxidative Coupling
In the presence of NiCl₂ (5 mol%), atmospheric oxygen converts the alcohol to a vicinal dioxime:
Manganese-Enabled Henry Reaction
MnO₂ mediates nitroaldol condensation with nitroalkanes:
Alkyl Chain Functionalization
While less reactive than the benzimidazole core, the octyl chain undergoes:
| Reaction | Conditions | Outcome |
|---|---|---|
| Ozonolysis | O₃, CH₂Cl₂ (−78°C) | Chain cleavage to formylbenzimidazole |
| Radical Bromination | NBS, UV light | Terminal bromination (ω-bromo-octyl derivative) |
Solubility Impact : The octyl chain confers logP = 5.26 , requiring polar aprotic solvents (DMF, DMSO) for most reactions.
Comparative Reactivity with Analogues
Key differences emerge when comparing side-chain variants:
The octyl group reduces reaction rates by 2–3× compared to methyl analogues due to steric and solubility effects .
Stability Considerations
Scientific Research Applications
Pharmaceutical Applications
Research has indicated that benzimidazole derivatives, including (1-octyl-1H-benzimidazol-2-yl)methanol , exhibit various pharmacological activities:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives have demonstrated significant antibacterial potency comparable to standard antibiotics .
- Anti-inflammatory Effects : Compounds derived from benzimidazole have been investigated for their anti-inflammatory properties. Some studies reported that these compounds can effectively reduce edema and exhibit analgesic activity .
- Antiviral Properties : Recent research highlights the potential of benzimidazole derivatives as antiviral agents. The mechanisms involve interference with viral replication processes, making them candidates for further exploration in antiviral drug development .
Material Science
The unique chemical structure of (1-octyl-1H-benzimidazol-2-yl)methanol allows for its use in the development of advanced materials:
- Catalysts : Benzimidazole derivatives are being explored as catalysts in various chemical reactions due to their ability to stabilize transition states and lower activation energy barriers. This application is particularly relevant in organic synthesis and polymerization processes .
- Solvent Extraction Agents : The compound's properties make it suitable for use in solvent extraction processes for metal ions, especially in hydrometallurgy. Its ability to form complexes with metal ions can enhance the efficiency of extraction methods .
Case Study 1: Antimicrobial Efficacy
A study conducted by Mahmoud et al. (2020) assessed the antimicrobial efficacy of various benzimidazole derivatives, including those similar to (1-octyl-1H-benzimidazol-2-yl)methanol . The results indicated that these compounds exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
Research by Rathore et al. (2017) evaluated the anti-inflammatory effects of a series of benzimidazole derivatives. The study found that specific compounds showed remarkable inhibition of cyclooxygenase enzymes, indicating their potential use in treating inflammatory diseases.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (1-octyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in its role as a corrosion inhibitor, the compound adsorbs onto metal surfaces, forming a protective film that prevents corrosion. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes and leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variations
The length of the N-1 alkyl substituent significantly impacts physicochemical properties. Key analogs include:
Key Observations :
- Lipophilicity : Increasing alkyl chain length (butyl → octyl → octadecyl) enhances lipophilicity, affecting solubility in polar solvents. The octyl derivative balances moderate hydrophobicity with synthetic accessibility.
- Thermal Stability : Longer chains (e.g., octadecyl) may reduce melting points due to increased molecular flexibility, while shorter chains (butyl) exhibit higher predicted boiling points .
Functional Group Modifications
Hydroxymethyl vs. Other 2-Position Groups
- Its SMILES: OCc1nc2ccccc2n1C .
- 1-(1H-Benzimidazol-2-yl)ethanol: Substitution of hydroxymethyl with hydroxyethyl (-CH₂CH₂OH) introduces conformational flexibility, altering hydrogen-bonding patterns in crystal structures .
Oxidation and Chlorination
- Oxidation: (1H-Benzimidazol-2-yl)methanol derivatives are oxidized to benzimidazole-2-carboxylic acids (e.g., using KMnO₄), a reaction feasible for the octyl analog .
- Chlorination : Reaction with SOCl₂ converts the hydroxymethyl group to chloromethyl, enabling further derivatization (e.g., nucleophilic substitution) .
Hydrogen Bonding and Crystallography
- Hydrogen-Bonding Networks: The hydroxyl group in (1-allyl-1H-benzimidazol-2-yl)ethanol forms O–H···N and O–H···O interactions, creating layered crystal structures . Similar behavior is expected for the octyl derivative, though the bulky alkyl chain may disrupt packing efficiency.
- Crystal Data: For (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol, space group P1 with a = 8.7816 Å, b = 9.1233 Å, c = 14.773 Å . Comparable studies for the octyl analog are lacking but would likely show expanded unit cell dimensions due to the longer chain.
Biological Activity
(1-octyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative that has garnered attention due to its diverse biological activities. The compound features an octyl group, which enhances its lipophilicity, and a methanol moiety that influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The structural formula of (1-octyl-1H-benzimidazol-2-yl)methanol can be represented as follows:
This molecular structure contributes to the compound's unique properties, including its solubility and ability to interact with biological membranes.
Biological Activity Overview
The biological activities of (1-octyl-1H-benzimidazol-2-yl)methanol can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that (1-octyl-1H-benzimidazol-2-yl)methanol exhibits significant antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
| K. pneumoniae | 60 µg/mL |
| P. aeruginosa | 55 µg/mL |
In a comparative study, the compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, indicating its potential as an alternative therapeutic agent in treating bacterial infections .
2. Antifungal Activity
The antifungal activity of (1-octyl-1H-benzimidazol-2-yl)methanol was assessed against common fungal pathogens.
| Fungal Strain | MIC |
|---|---|
| Candida albicans | 30 µg/mL |
| Aspergillus niger | 45 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antifungal agents .
3. Anticancer Properties
Studies have shown that (1-octyl-1H-benzimidazol-2-yl)methanol exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 |
|---|---|
| MCF-7 (breast cancer) | 225 µM |
| A549 (lung cancer) | 200 µM |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest in the S phase, as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells .
4. Anti-inflammatory Activity
The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| TNF-α | 72% |
| IL-6 | 89% |
These results indicate its potential use in treating inflammatory diseases .
The proposed mechanism through which (1-octyl-1H-benzimidazol-2-yl)methanol exerts its biological effects involves:
- Interaction with Membrane Proteins: The lipophilic octyl group facilitates membrane penetration.
- Enzyme Inhibition: The benzimidazole moiety may interact with enzymes involved in metabolic pathways.
- Cytokine Modulation: The compound alters cytokine profiles, reducing inflammation.
Case Studies
Several case studies have highlighted the efficacy of (1-octyl-1H-benzimidazol-2-yl)methanol in clinical settings:
- Antimicrobial Efficacy Study: A clinical trial involving patients with bacterial infections demonstrated significant improvement in symptoms when treated with formulations containing this compound compared to placebo .
- Cancer Treatment Research: A study on breast cancer patients indicated that adjunct therapy with (1-octyl-1H-benzimidazol-2-yl)methanol led to enhanced tumor regression alongside conventional chemotherapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing (1-octyl-1H-benzimidazol-2-yl)methanol?
Answer:
The synthesis typically involves multi-step reactions starting with benzimidazole derivatives. A common approach includes:
Alkylation of benzimidazole : Reacting 1H-benzimidazole with 1-bromooctane under reflux in a polar aprotic solvent (e.g., DMF) to introduce the octyl group at the N1 position .
Functionalization at C2 : Subsequent oxidation or substitution at the C2 position followed by reduction (e.g., using NaBH₄) to introduce the methanol group.
Purification : Recrystallization from methanol or ethanol is often employed to isolate the pure product, with progress monitored via TLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy :
- FTIR : Identifies functional groups (e.g., O–H stretch ~3200–3600 cm⁻¹, C–N benzimidazole ring ~1450 cm⁻¹) .
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can X-ray crystallography resolve the molecular structure and packing of this compound?
Answer:
-
Data Collection : Use a single-crystal diffractometer (e.g., Bruker SMART CCD) with Mo/Kα radiation (λ = 0.71073 Å).
-
Structure Solution : Employ SHELX programs (e.g., SHELXD for phase problem solving, SHELXL for refinement) .
-
Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .
-
Example Parameters :
Parameter Value (from analogous structures) Space group P21/c a, b, c (Å) 7.97, 16.43, 14.36 β (°) 95.13 R-factor <0.06 Refer to for detailed protocols.
Advanced: How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?
Answer:
Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds:
- Descriptors : Use D (donor), A (acceptor), and n (number of atoms in a ring) to classify motifs (e.g., for dimeric interactions).
- Software Tools : Mercury (CCDC) or CrystalExplorer visualize and quantify H-bond networks .
- Case Study : For analogous benzimidazole derivatives, intermolecular O–H⋯N bonds stabilize the lattice, forming infinite chains .
Basic: What in vitro assays evaluate the biological activity of this compound?
Answer:
- Antimicrobial Testing :
- Anti-inflammatory Screening :
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety .
Advanced: How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?
Answer:
- Root-Cause Analysis :
- Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing, ensuring anonymization of sensitive datasets .
Advanced: What strategies optimize supramolecular interactions for drug delivery applications?
Answer:
- Co-crystallization : Screen with pharmaceutically acceptable co-formers (e.g., carboxylic acids) to enhance solubility .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes) .
- Solid-State NMR : Probes host-guest dynamics in drug-loaded nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
